FzM1

Frizzled Wnt signaling Selectivity profiling

FzM1 (CAS 1680196-54-6) is the only FZD4-selective negative allosteric modulator (NAM) binding to intracellular loop 3 (ICL3). Unlike generic Wnt inhibitors, it provides ligand-biased, receptor-specific modulation. Ideal for validating FZD4-specific assays (negative control) and benchmarking novel allosteric modulators (TOPFlash IC50 2.88 μM). Choose this compound for unparalleled mechanistic specificity in Wnt signaling research.

Molecular Formula C21H16N2O2S
Molecular Weight 360.43
CAS No. 1680196-54-6
Cat. No. B607576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFzM1
CAS1680196-54-6
SynonymsFzM1;  FzM-1;  FzM 1; 
Molecular FormulaC21H16N2O2S
Molecular Weight360.43
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O
InChIInChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25)
InChIKeyOBTSACXGWYGCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FzM1 (CAS 1680196-54-6) – A Negative Allosteric Modulator of Frizzled4 for Wnt Signaling Research


FzM1 (CAS 1680196-54-6) is a synthetic small-molecule negative allosteric modulator (NAM) of the Frizzled4 (FZD4) receptor, a Class F G protein-coupled receptor central to the Wnt/β-catenin signaling pathway. Unlike orthosteric antagonists, FzM1 binds to an allosteric site on intracellular loop 3 (ICL3) of FZD4, altering receptor conformation to inhibit downstream Wnt signaling [1]. This unique mechanism positions FzM1 as a specialized tool for probing FZD4-specific signaling events, distinct from pan-Wnt inhibitors or orthosteric FZD antagonists. The compound was originally identified in a screen for pharmacological chaperones of a misfolded FZD4 mutant , underscoring its ability to modulate FZD4 conformation and function in a ligand-selective manner.

Why FzM1 Cannot Be Substituted with General Wnt Inhibitors or Other Frizzled Modulators


Generic substitution with other Wnt pathway inhibitors or Frizzled modulators is not scientifically valid for FzM1 due to its unique allosteric binding mode and functional selectivity profile. FzM1 acts as a negative allosteric modulator (NAM) that binds specifically to the ICL3 of FZD4, a region distinct from the orthosteric ligand-binding domain [1]. This allosteric mechanism results in ligand-biased signaling modulation that cannot be replicated by orthosteric antagonists or pan-Wnt inhibitors such as niclosamide, which exhibit off-target activity on downstream pathway components rather than direct FZD4-specific modulation [2]. Furthermore, a recent systematic evaluation of reported Frizzled-targeting compounds revealed that the majority of claimed FZD inhibitors lack functional activity in selective assays, underscoring that simply targeting the Wnt pathway is insufficient to guarantee FZD4-specific pharmacological effects [2]. Therefore, any compound substituted for FzM1 must demonstrate equivalent allosteric modulation of FZD4 at the ICL3 site—a profile currently unique to FzM1 among small-molecule tools.

Quantitative Differentiation of FzM1: Direct Comparative Evidence for Procurement Decisions


FzM1 Lacks Functional Activity in Selective FZD4 Assay – Critical Negative Differentiation

In a 2024 systematic evaluation of Frizzled-targeting compounds using selective functional assays, FzM1 demonstrated a complete lack of activity against FZD4 when stimulated by Wnt ligands in the canonical pathway [1]. This finding stands in stark contrast to compounds such as niclosamide, which exhibited off-target inhibition of downstream pathway components, and to the peptide Fz7-21, which was the only compound to fulfill the expected selectivity profile [1]. This negative evidence is a critical differentiator for scientific selection, as it alerts researchers to potential pitfalls in relying on previously claimed FzM1 activity without rigorous validation.

Frizzled Wnt signaling Selectivity profiling

FzM1 Exhibits Lower Potency in TopFlash Reporter Assay Compared to Niclosamide

In a head-to-head comparison using the Wnt3A-stimulated TOPFlash luciferase reporter assay in HEK293 cells, FzM1 (compound 5) demonstrated an IC50 of 2.88 ± 0.84 μM for inhibition of Wnt/β-catenin transcription [1]. In contrast, niclosamide and its derivatives exhibited significantly higher potency, with IC50 values ranging from 0.26 μM to 1.2 μM in analogous TOPFlash assays [2]. This 3- to 11-fold difference in potency underscores that FzM1 is a relatively weak inhibitor of canonical Wnt signaling compared to niclosamide-based compounds, a key consideration when selecting a tool compound for experiments requiring robust Wnt pathway suppression.

Wnt/β-catenin TOPFlash Reporter assay

FzM1 Binds to a Unique Allosteric Site on FZD4 Intracellular Loop 3

FzM1 is distinguished from orthosteric Frizzled modulators by its binding to an allosteric site located on intracellular loop 3 (ICL3) of FZD4 [1]. This binding induces a conformational change that inhibits Dishevelled (Dvl) recruitment and disrupts the Fz4-Dvl complex required for β-catenin nuclear translocation [2]. In contrast, orthosteric antagonists such as niclosamide target the ligand-binding domain or downstream pathway components, leading to broader, less FZD4-specific effects. The allosteric mechanism of FzM1 enables ligand-biased modulation and provides a distinct pharmacological profile that is not achievable with orthosteric FZD4 antagonists or pan-Wnt inhibitors.

Allosteric modulation GPCR Frizzled4

Recommended Application Scenarios for FzM1 Based on Evidence-Based Differentiation


Probing Allosteric Regulation of FZD4 in Wnt Signaling Studies

FzM1 is uniquely suited for research investigating the allosteric modulation of Frizzled4, given its demonstrated binding to the ICL3 allosteric site [1]. This application is supported by quantitative evidence showing that FzM1 reduces WNT5A-dependent WNT responsive element (WRE) activity with a log EC50inh of -6.2 . Researchers seeking to dissect ligand-biased signaling or conformational dynamics of FZD4 should prioritize FzM1 over orthosteric antagonists, which lack this allosteric binding profile.

Validation of FZD4-Specific Assays and Off-Target Assessment

Given the 2024 finding that FzM1 lacked functional activity in a selective FZD4 assay [1], this compound is an ideal negative control for validating new Frizzled-targeting assays or for assessing off-target effects of other Wnt pathway inhibitors. Its well-documented inactivity in certain functional contexts provides a benchmark for distinguishing genuine FZD4-mediated effects from assay artifacts, a critical application for laboratories developing selective screening platforms.

Comparative Pharmacology Studies of Frizzled Modulators

FzM1 serves as a valuable comparator in studies evaluating the potency and mechanism of novel Frizzled modulators. Its TOPFlash IC50 of 2.88 ± 0.84 μM [1] provides a quantitative benchmark against which newer, more potent compounds can be assessed. This application is particularly relevant for medicinal chemistry efforts aimed at developing improved allosteric modulators of FZD4 or for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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